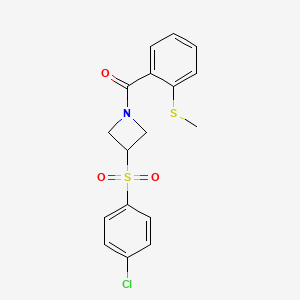

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S2/c1-23-16-5-3-2-4-15(16)17(20)19-10-14(11-19)24(21,22)13-8-6-12(18)7-9-13/h2-9,14H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGYDKGPJILEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone, also known by its CAS number 1448132-37-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and associated research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 366.83 g/mol. The structure features an azetidine ring, a sulfonyl group, and aromatic components that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.83 g/mol |

| CAS Number | 1448132-37-3 |

The biological activity of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone is primarily attributed to its interaction with specific molecular targets in various biochemical pathways. The sulfonyl group enhances the compound's reactivity, allowing it to participate in nucleophilic and electrophilic reactions, which may modulate enzyme activities or receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of azetidine have shown potential in inhibiting cancer cell proliferation through apoptosis induction. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

Research has suggested that the compound may possess antimicrobial activity. Compounds with sulfonyl groups are often evaluated for their ability to inhibit bacterial growth. In vitro assays have demonstrated that analogs of this compound can effectively inhibit the growth of various bacterial strains.

Acetylcholinesterase Inhibition

Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. In silico studies and docking simulations have shown promising interactions between these compounds and AChE, suggesting potential therapeutic applications in cognitive disorders.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in 2024 explored the anticancer effects of azetidine derivatives, including those with a sulfonyl group. The results indicated a dose-dependent inhibition of cancer cell lines, with IC50 values ranging from 5 µM to 15 µM depending on the specific derivative used .

- Antimicrobial Evaluation : In a recent antimicrobial assay, several derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus .

- Neuroprotective Effects : A computational study highlighted the binding affinity of similar compounds to AChE, indicating their potential as neuroprotective agents. The docking scores suggested strong interactions that could lead to effective inhibition in biological systems .

Comparison with Similar Compounds

Core Structure and Ring Size

- Azetidine vs. Pyrrolidine/Thiophene Derivatives: The compound in , [3-(4-Chlorophenyl)-5-(methylthio)-2-thienyl]-1-pyrrolidinylmethanone (CAS 477857-95-7), replaces the azetidine with a pyrrolidine ring and incorporates a thiophene moiety. The thiophene’s aromaticity may enhance π-π stacking interactions, whereas the azetidine’s rigidity could favor selective target binding .

- Azetidine vs. Isoquinoline Derivatives: describes a sulfanyl ethanone linked to an isoquinoline scaffold. The isoquinoline’s planar aromatic system contrasts with the non-aromatic azetidine, suggesting divergent electronic properties and binding modes. The azetidine’s compact structure may improve solubility relative to bulkier aromatic systems .

Substituent Effects

- Sulfonyl Group Variations: The compound in , (4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797690-00-6), substitutes the 4-chlorophenylsulfonyl group with a 4-methoxyphenylsulfonyl moiety.

- Methylthio vs. Hydroxy/Phenoxy Groups: lists (4-Chlorophenyl)(4-hydroxyphenyl)methanone, which lacks the methylthio group. The hydroxy substituent increases polarity, likely reducing lipophilicity (logP) and shortening chromatographic retention times (0.34% in Table 1 of ) compared to the methylthio-containing target compound, which is predicted to exhibit higher retention .

Physicochemical and Pharmacokinetic Properties

The target compound’s methylthio group and chloro-substituted sulfonyl moiety likely enhance membrane permeability compared to the methoxyethoxy analog in , which may exhibit improved aqueous solubility due to its ether linkages.

Q & A

Q. What are the recommended analytical methods for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with relative retention time (RRT) analysis is a standard method. For example, impurities such as sulfonamide derivatives or chlorinated byproducts can be detected using a C18 column with gradient elution. Retention times for structurally similar compounds (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone, RRT 0.34) provide benchmarks for identifying impurities . Method validation should include spike-and-recovery experiments to confirm detection limits (≤0.1% for unspecified impurities) .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For related methanone derivatives, crystallographic data (e.g., bond angles, torsion angles) have been reported in Acta Crystallographica Section E to resolve ambiguities in stereochemistry or substituent positioning . Complementary techniques like NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are essential for validating molecular weight and functional groups. For instance, exact mass data (e.g., 258.0742602 for a chlorinated analog) can confirm the molecular formula .

Q. What synthetic routes are feasible for preparing this compound?

A modular approach is recommended:

Sulfonylation of azetidine : React 4-chlorobenzenesulfonyl chloride with azetidine under basic conditions (e.g., K₂CO₃ in DCM).

Coupling with methanone core : Use a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the 2-(methylthio)phenyl group.

Similar protocols for triazole-thioether methanones involved sodium ethoxide-mediated nucleophilic substitution with α-halogenated ketones, achieving yields >70% after recrystallization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl-azetidine moiety?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the geometry and evaluate electron density distribution. For sulfonamide analogs, frontier molecular orbital (FMO) analysis revealed nucleophilic attack susceptibility at the sulfonyl oxygen, which correlates with hydrolysis rates in acidic conditions . Molecular docking studies may also predict interactions with biological targets (e.g., enzymes with hydrophobic binding pockets) .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

Contradictions often arise from assay variability or substituent effects. For example, replacing the azetidine ring with piperazine in a related compound (CAS 333757-02-1) reduced cytotoxicity but improved solubility, highlighting the role of ring strain in bioactivity . Systematic SAR studies using isosteric replacements (e.g., -SO₂- vs. -CO-) and controlled biological replicates are critical. Meta-analyses of triazole-thioether methanones showed that logP values >3.5 correlate with membrane permeability but increase off-target effects .

Q. How can photochemical properties be exploited for probe synthesis?

The benzophenone core allows UV-induced crosslinking, useful in chemical probe development. A trifunctional building block with a benzophenone, alkyne tag, and hydroxyl handle (e.g., 900611) enabled photoaffinity labeling and click chemistry for target identification . For this compound, modifying the 2-(methylthio)phenyl group to include an alkyne could facilitate activity-based protein profiling (ABPP).

Q. What are the stability challenges under physiological conditions?

The methylthio (-SMe) group is prone to oxidation to sulfoxide or sulfone derivatives. Accelerated stability studies (40°C/75% RH) for similar compounds showed <5% degradation over 30 days in inert atmospheres but >20% oxidation in PBS (pH 7.4) within 7 days. Adding antioxidants (e.g., BHT) or formulating in lyophilized powders can mitigate this . Degradation products should be monitored via LC-MS/MS .

Methodological Notes for Experimental Design

- Impurity Profiling : Use orthogonal methods (HPLC, GC-MS) to detect low-abundance byproducts. Reference the Pharmacopeial Forum’s impurity limits for chlorinated aromatics .

- Crystallization Optimization : Mixed solvents (e.g., ethanol/water) improve crystal quality for X-ray studies. For azetidine derivatives, slow cooling from 60°C to 4°C yielded diffraction-suitable crystals .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors for activity screens) and validate results across multiple cell lines to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.